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Compound of Interest

Compound Name: Ridaura

Cat. No.: B10761444 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Ridaura (auranofin) with alternative treatments, supported by

experimental data. It delves into the independent validation of published findings on Ridaura's

mechanisms of action and clinical efficacy.

Ridaura, an oral gold-containing compound, was initially approved for the treatment of

rheumatoid arthritis (RA).[1] While its precise mechanism of action is not fully elucidated,

research has shown that it modulates various inflammatory pathways.[1][2] This guide

summarizes key preclinical and clinical findings, compares Ridaura to other disease-modifying

antirheumatic drugs (DMARDs), and provides detailed experimental protocols for researchers

investigating its therapeutic potential.

Comparative Efficacy in Rheumatoid Arthritis
Clinical trials have demonstrated that Ridaura has a statistically significant, albeit modest,

beneficial effect on disease activity in patients with RA when compared to placebo.[3][4] A

meta-analysis of placebo-controlled trials showed a standardized mean difference (SMD) of

-0.39 for tender joint scores and a weighted mean difference (WMD) of -4.68 for pain scores,

favoring auranofin.[4] However, when compared to other DMARDs, auranofin appears to be

less potent than injectable gold, methotrexate, D-penicillamine, and sulfasalazine.[2][5]
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Outcome Measure
Ridaura vs.
Placebo (6 months)

Ridaura vs.
Methotrexate (48
weeks)

Ridaura vs. D-
penicillamine (12
months)

Tender Joint Score
SMD: -0.39 (95% CI

-0.54, -0.25)[4]

No statistically

significant

difference[6]

D-penicillamine

showed greater

improvement[2]

Pain Score
WMD: -4.68 (95% CI

-6.59, -2.77)[4]

No statistically

significant

difference[6]

D-penicillamine

showed greater

improvement[2]

ESR

WMD: -9.85 mm/hr

(95% CI -16.46, -3.25)

[4]

No statistically

significant

difference[6]

Not Reported

Withdrawals (Lack of

Efficacy)

OR: 0.31 (95% CI:

0.21, 0.44)[3]

AUR alone had more

withdrawals than

combination[6]

Not Reported

Withdrawals (Adverse

Events)

OR: 1.52 (95% CI

0.94, 2.46)[3]

No statistically

significant

difference[6]

D-penicillamine had

significantly more

withdrawals[2]

Table 1: Summary of Quantitative Clinical Trial Data for Ridaura in Rheumatoid Arthritis. SMD:

Standardized Mean Difference; WMD: Weighted Mean Difference; OR: Odds Ratio; CI:

Confidence Interval; AUR: Auranofin.

Preclinical Anticancer Activity
Recent research has focused on repurposing auranofin as an anticancer agent, largely due to

its inhibitory effect on thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer

cells.[7][8] In vitro studies have demonstrated its cytotoxicity across a range of cancer cell lines.
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Cell Line Cancer Type IC50 (µM) Exposure Time Reference

MCF-7 Breast Cancer 3.37 24h [1]

PEO1 Ovarian Cancer 0.53 72h [7]

PEO4 Ovarian Cancer 2.8 72h [7]

A2780 Ovarian Cancer ~1.5 72h [9]

SKOV3 Ovarian Cancer ~2.0 72h [9]

Calu-6 Lung Cancer 3 24h [10]

A549 Lung Cancer 5 24h [10]

NCI-H1299 Lung Cancer 1 24h [10]

Table 2: In Vitro Cytotoxicity (IC50) of Auranofin in Various Cancer Cell Lines.

Key Signaling Pathways Modulated by Ridaura
Auranofin's therapeutic effects are attributed to its modulation of several key signaling

pathways involved in inflammation and cell survival.

Inhibition of Thioredoxin Reductase (TrxR)
The primary molecular target of auranofin is thioredoxin reductase (TrxR).[11] By inhibiting

TrxR, auranofin disrupts the cellular redox balance, leading to increased oxidative stress and

apoptosis.[7]
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Auranofin inhibits TrxR, leading to increased ROS and apoptosis.

Modulation of NF-κB Signaling
Auranofin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key

transcription factor in the inflammatory response.[12][13] It can suppress the homodimerization

of Toll-like receptor 4 (TLR4), an upstream activator of NF-κB, and also inhibit IκB kinase (IKK),

a critical component of the NF-κB signaling cascade.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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